4-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
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Overview
Description
Reacting 1,2,3,4-tetrahydroquinoline with propane-1-sulfonyl chloride in the presence of a base like triethylamine (TEA) can yield the sulfonylated intermediate.
Ethoxylation
Introducing the ethoxy group typically involves ethylation using an alkylating agent like ethyl bromide in the presence of a strong base such as sodium hydride (NaH).
Attachment of Benzene-1-sulfonamide
Finally, a coupling reaction with benzene-1-sulfonyl chloride under basic conditions completes the synthesis.
Industrial Production Methods
Scaling up the production requires optimizing the conditions to ensure higher yield and purity. Techniques like continuous flow reactors, precise temperature control, and solvent recycling are commonly employed in industrial settings to achieve efficient production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound can be achieved through multi-step organic synthesis. A possible route includes:
Formation of Tetrahydroquinoline
Starting with an appropriate quinoline derivative, hydrogenation under mild conditions using catalysts such as palladium on carbon (Pd/C) can convert it to 1,2,3,4-tetrahydroquinoline.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: : Oxidative conditions can modify various functional groups within the molecule. For instance, mild oxidants might selectively oxidize the ethoxy group, whereas stronger oxidants could target the tetrahydroquinoline ring.
Reduction: : Certain reducing agents might reduce the sulfonyl groups, potentially altering the compound's reactivity.
Substitution: : Nucleophilic substitution reactions can modify the ethoxy or sulfonyl groups, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: : Sodium hydride (NaH), potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: : Formation of aldehydes, ketones, or carboxylic acids.
Reduction: : Generation of secondary amines or alcohols.
Substitution: : Introduction of new functional groups such as halogens, alkyls, or aryls.
Scientific Research Applications
Chemistry
In synthetic chemistry, 4-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide serves as a versatile building block for constructing more complex molecules.
Biology
Biologically, the compound can act as a pharmacophore, influencing enzyme activity or receptor binding due to its unique structure.
Medicine
Industry
Industrially, it might be used in the development of specialty chemicals or advanced materials due to its diverse functional groups.
Mechanism of Action
The mechanism by which this compound exerts its effects can vary depending on the context of its application. Generally, its sulfonamide moiety could interact with specific enzymes, inhibiting their activity. The tetrahydroquinoline portion may facilitate binding to biological targets, while the ethoxy and sulfonyl groups could modify the compound's solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
4-ethoxy-N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Comparison
Compared to these similar compounds, 4-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has a longer alkyl chain in the sulfonyl group, which could influence its solubility, lipophilicity, and overall biological activity. This uniqueness can make it more suitable for certain applications where longer alkyl chains are preferred for membrane permeability or interaction with hydrophobic pockets in biological targets.
This compound offers exciting opportunities for research and application across various fields due to its distinctive structure and reactivity.
Properties
IUPAC Name |
4-ethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-3-14-28(23,24)22-13-5-6-16-15-17(7-12-20(16)22)21-29(25,26)19-10-8-18(9-11-19)27-4-2/h7-12,15,21H,3-6,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAKNLBKTONIQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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